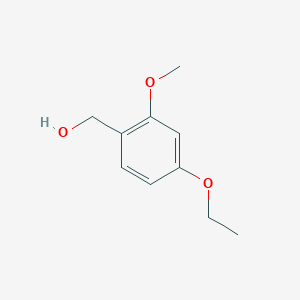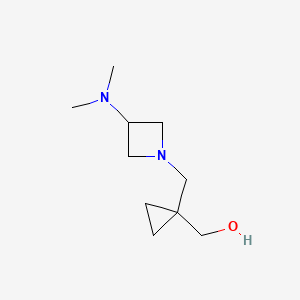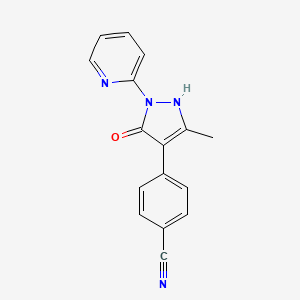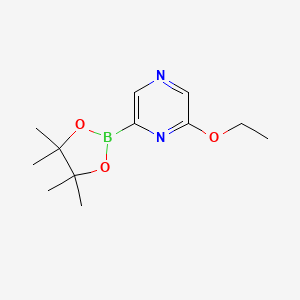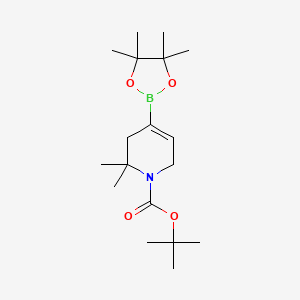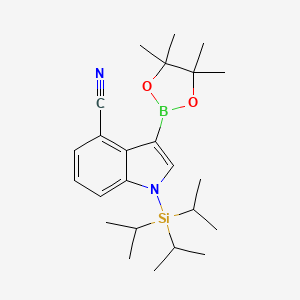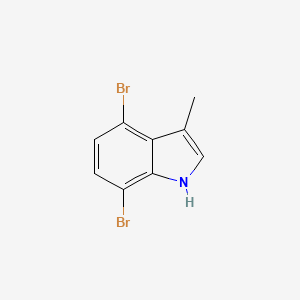![molecular formula C14H15NS B13933388 6-Benzo[b]thien-3-yl-2,3,4,5-tetrahydro-3-methylpyridine](/img/structure/B13933388.png)
6-Benzo[b]thien-3-yl-2,3,4,5-tetrahydro-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzo[b]thien-3-yl-2,3,4,5-tetrahydro-3-methylpyridine is a heterocyclic compound that incorporates both a benzothiophene and a tetrahydropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzo[b]thien-3-yl-2,3,4,5-tetrahydro-3-methylpyridine typically involves the construction of the benzothiophene ring followed by the formation of the tetrahydropyridine moiety. One common method involves the use of Friedel-Crafts acylation to introduce the benzothiophene ring, followed by cyclization to form the tetrahydropyridine ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Benzo[b]thien-3-yl-2,3,4,5-tetrahydro-3-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene ring.
Scientific Research Applications
6-Benzo[b]thien-3-yl-2,3,4,5-tetrahydro-3-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 6-Benzo[b]thien-3-yl-2,3,4,5-tetrahydro-3-methylpyridine involves its interaction with specific molecular targets. The benzothiophene moiety can interact with aromatic residues in proteins, while the tetrahydropyridine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: A simpler analog lacking the tetrahydropyridine ring.
2,3,4,5-Tetrahydropyridine: A simpler analog lacking the benzothiophene ring.
6-Benzo[b]thien-2-yl-2,3,4,5-tetrahydro-3-methylpyridine: A positional isomer with the benzothiophene ring attached at a different position.
Uniqueness
6-Benzo[b]thien-3-yl-2,3,4,5-tetrahydro-3-methylpyridine is unique due to the combination of the benzothiophene and tetrahydropyridine moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it valuable for diverse applications in research and industry.
Properties
Molecular Formula |
C14H15NS |
|---|---|
Molecular Weight |
229.34 g/mol |
IUPAC Name |
6-(1-benzothiophen-3-yl)-3-methyl-2,3,4,5-tetrahydropyridine |
InChI |
InChI=1S/C14H15NS/c1-10-6-7-13(15-8-10)12-9-16-14-5-3-2-4-11(12)14/h2-5,9-10H,6-8H2,1H3 |
InChI Key |
VUNANVJMYGBHFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=NC1)C2=CSC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



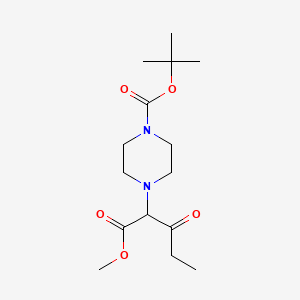
![2-Methylfuro[2,3-c]pyridine-5-methanol](/img/structure/B13933328.png)
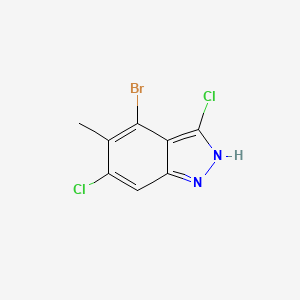
![2-oxo-1,6-Diazaspiro[4.5]decane-6-carboxylic acid phenylmethyl ester](/img/structure/B13933330.png)
![Silane, [(5-methoxypentyl)oxy]trimethyl-](/img/structure/B13933338.png)

